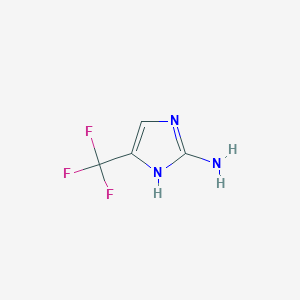

4-(trifluoromethyl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethyl groups (-CF3) are often used in pharmaceuticals and agrochemicals due to their unique properties . They can enhance the lipophilicity and metabolic stability of a compound, and can also influence its electronic properties . Imidazole rings are a key component of many biologically active molecules, including the amino acid histidine and the nucleotide bases adenine and guanine.

Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a topic of significant research interest. One common method is radical trifluoromethylation, which involves the generation of a trifluoromethyl radical that can react with a variety of substrates .Chemical Reactions Analysis

Trifluoromethylated compounds can participate in a variety of chemical reactions. The high electronegativity of the trifluoromethyl group can make these compounds reactive towards nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of a trifluoromethylated imidazole compound would depend on its specific structure. In general, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Aplicaciones Científicas De Investigación

Nitrogen-rich Gas Generators

4-(Trifluoromethyl)-1H-imidazol-2-amine, as part of the imidazole family, plays a role in the synthesis of nitrogen-rich molecules. These molecules are significant for their applications in nitrogen-rich gas generators. The preparation of energetic salts of imidazole-based compounds involves various cationic moieties, leading to compounds with high positive heats of formation. This is attributed to the high energy contribution from the molecular backbone of these compounds. The inclusion of azole rings and nitro, amino, and azido groups significantly affects their physicochemical properties, making them suitable for gas generation applications (Srinivas, Ghule, & Muralidharan, 2014).

Synthesis of β-Aminoenals

Research on the nucleophilic addition of secondary amines, including imidazole, to 1,2,3-triazine under mild conditions has led to the production of β-aminoenals. This reaction highlights the reactivity of imidazole in forming valuable chemical compounds without the need for additives, offering good yields and demonstrating its versatility in chemical synthesis (Quiñones et al., 2017).

Magnetic and EPR Studies in Copper(II) Complexes

The use of imidazole derivatives in the synthesis of copper(II) complexes has been explored. These complexes, such as the tetranuclear complex L4Cu4(Im)44.2H2O, where imidazolate acts as a bridging ligand, are significant in magnetic and EPR studies. The synthesis and crystal structure determination of these complexes provide insights into the applications of imidazole derivatives in coordination chemistry and materials science (Chaudhuri et al., 1993).

Sorption and Photocatalytic Properties

Imidazole-based ligands have been used to create metal-organic frameworks (MOFs) with significant photocatalytic properties. These frameworks exhibit selective adsorption capabilities for small hydrocarbons and are noteworthy for their luminescent properties. This demonstrates the potential of imidazole derivatives in environmental applications, such as gas storage and photocatalysis (Fu, Kang, & Zhang, 2014).

CO2 Capture

Research into ionic liquids incorporating imidazole has revealed their ability to capture CO2 effectively. These ionic liquids can reversibly sequester CO2 as a carbamate salt, showcasing their potential in addressing environmental challenges related to carbon capture and sequestration (Bates et al., 2002).

Synthesis of Amidines

The trifluoro- and trichloroethyl imidates, derived from reactions involving imidazole, have been identified as excellent reagents for the preparation of amidines. This demonstrates the role of imidazole derivatives in synthesizing biologically relevant compounds under mild conditions (Caron et al., 2010).

Vinyl and Friedel-Crafts Alkylations

Vinyl and heteroaryl trifluoroborate salts, in combination with imidazole, have been used for amine-catalyzed conjugate additions. This showcases the application of imidazole derivatives in organic catalysis and Friedel-Crafts alkylations, expanding the scope of chemical transformations involving these compounds (Lee & MacMillan, 2007).

Fluorescent Probes for Live Cell Imaging

Imidazole derivatives have been synthesized for applications in fluorescent probes, which are useful in live cell imaging. The ability to tune the fluorescence emission of these compounds makes them valuable tools in biomedical research and diagnostics (Zhao et al., 2011).

Mecanismo De Acción

The mechanism of action of a trifluoromethylated imidazole compound would depend on its specific structure and the biological system it interacts with. For example, many antifungal drugs contain an imidazole ring and work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

Direcciones Futuras

Trifluoromethylated compounds continue to be a focus of research in medicinal chemistry due to their unique properties . Future research may focus on developing new methods for the synthesis of trifluoromethylated compounds, as well as exploring their potential applications in medicine and other fields .

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H3,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXXVFQSEUSKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride](/img/structure/B2835975.png)

![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B2835983.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)

![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835995.png)